molecular formula C15H19ClN2O B5982395 1-[6-(3-Chlorophenoxy)hexyl]imidazole

1-[6-(3-Chlorophenoxy)hexyl]imidazole

Cat. No.: B5982395
M. Wt: 278.78 g/mol
InChI Key: JDBUDXWHWHJVRQ-UHFFFAOYSA-N
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Description

1-[6-(3-Chlorophenoxy)hexyl]imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 3-chlorophenoxy group attached to a hexyl chain, which is further linked to an imidazole ring. The presence of the chlorophenoxy group imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-[6-(3-Chlorophenoxy)hexyl]imidazole typically involves the following steps:

    Formation of the Chlorophenoxyhexyl Intermediate: The initial step involves the reaction of 3-chlorophenol with 1,6-dibromohexane in the presence of a base such as potassium carbonate. This reaction forms 6-(3-chlorophenoxy)hexyl bromide.

    Nucleophilic Substitution: The 6-(3-chlorophenoxy)hexyl bromide is then reacted with imidazole in the presence of a suitable solvent like dimethylformamide (DMF). The imidazole acts as a nucleophile, displacing the bromide ion and forming this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[6-(3-Chlorophenoxy)hexyl]imidazole undergoes various chemical reactions, including:

Scientific Research Applications

1-[6-(3-Chlorophenoxy)hexyl]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[6-(3-Chlorophenoxy)hexyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and cellular processes. The chlorophenoxy group may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical pathways .

Comparison with Similar Compounds

1-[6-(3-Chlorophenoxy)hexyl]imidazole can be compared with other imidazole derivatives such as:

These comparisons highlight the importance of the position and nature of substituents on the phenoxy group in determining the compound’s properties and applications.

Properties

IUPAC Name

1-[6-(3-chlorophenoxy)hexyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O/c16-14-6-5-7-15(12-14)19-11-4-2-1-3-9-18-10-8-17-13-18/h5-8,10,12-13H,1-4,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBUDXWHWHJVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCCCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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